molecular formula C17H25N3O3 B2862812 1-(4-(Diethylamino)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea CAS No. 1396850-03-5

1-(4-(Diethylamino)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea

Cat. No.: B2862812
CAS No.: 1396850-03-5
M. Wt: 319.405
InChI Key: GORJOKSOSRJRKU-UHFFFAOYSA-N
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Description

1-(4-(Diethylamino)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea is a synthetic organic compound characterized by its unique structure, which includes a diethylamino group, a but-2-yn-1-yl chain, and a dimethoxyphenyl urea moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Diethylamino)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea typically involves multiple steps:

  • Formation of the Alkyne Intermediate: : The synthesis begins with the preparation of the but-2-yn-1-yl intermediate. This can be achieved through the reaction of a suitable alkyne precursor with a diethylamine under basic conditions.

  • Coupling with Dimethoxyphenyl Isocyanate: : The alkyne intermediate is then reacted with 2,4-dimethoxyphenyl isocyanate to form the final urea compound. This step usually requires a catalyst and is performed under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield. Purification processes like crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Diethylamino)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diethylamino group, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated alkyne or amine groups.

    Substitution: Substituted urea derivatives with new alkyl groups.

Scientific Research Applications

1-(4-(Diethylamino)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Properties

IUPAC Name

1-[4-(diethylamino)but-2-ynyl]-3-(2,4-dimethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-5-20(6-2)12-8-7-11-18-17(21)19-15-10-9-14(22-3)13-16(15)23-4/h9-10,13H,5-6,11-12H2,1-4H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORJOKSOSRJRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCNC(=O)NC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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